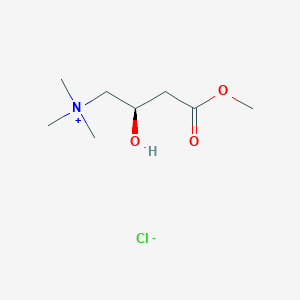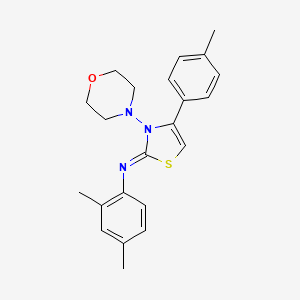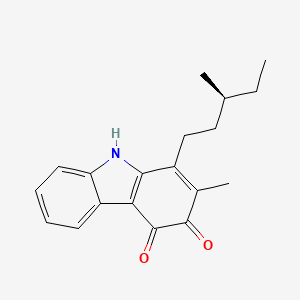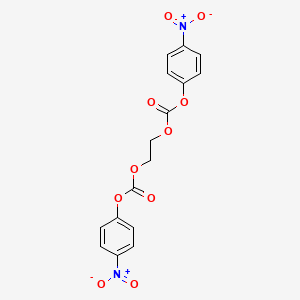
Carnitine methyl ester chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carnitine methyl ester chloride is a derivative of carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for energy production
Preparation Methods
Synthetic Routes and Reaction Conditions: Carnitine methyl ester chloride can be synthesized through the esterification of carnitine with methanol in the presence of hydrochloric acid. The reaction typically involves heating carnitine with methanol and hydrochloric acid under reflux conditions to produce the methyl ester chloride derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Carnitine methyl ester chloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carnitine and methanol.
Oxidation: The compound can be oxidized to form carnitine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: Carnitine and methanol.
Oxidation: Various oxidized carnitine derivatives.
Substitution: Substituted carnitine derivatives depending on the nucleophile used.
Scientific Research Applications
Carnitine methyl ester chloride has a wide range of applications in scientific research:
Mechanism of Action
Carnitine methyl ester chloride functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane, enabling the transfer of fatty acids into the mitochondrial matrix . This process is crucial for maintaining energy homeostasis, especially in tissues with high energy demands such as skeletal and cardiac muscle .
Comparison with Similar Compounds
L-Carnitine: The parent compound, essential for fatty acid transport and energy production.
Acetylcarnitine: An acetylated form of carnitine, involved in acetyl group transport and energy metabolism.
Propionylcarnitine: A derivative involved in the metabolism of odd-chain fatty acids and amino acids.
Uniqueness: Carnitine methyl ester chloride is unique due to its esterified form, which may enhance its bioavailability and stability compared to other carnitine derivatives. This makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
61809-71-0 |
|---|---|
Molecular Formula |
C8H18ClNO3 |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-4-methoxy-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C8H18NO3.ClH/c1-9(2,3)6-7(10)5-8(11)12-4;/h7,10H,5-6H2,1-4H3;1H/q+1;/p-1/t7-;/m1./s1 |
InChI Key |
YJVCQYNMHROJMW-OGFXRTJISA-M |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)OC)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)OC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)


![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)




![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)


